molecular formula C8H8BrFO B2747687 (1S)-1-(3-Bromo-5-fluorophenyl)ethanol CAS No. 1568080-87-4

(1S)-1-(3-Bromo-5-fluorophenyl)ethanol

Cat. No. B2747687
CAS RN: 1568080-87-4
M. Wt: 219.053
InChI Key: RMICUVVTYFJRJY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(3-Bromo-5-fluorophenyl)ethanol” is a chemical compound. It is also known as “2-(3-Bromo-5-fluorophenyl)ethanol”. The compound is manufactured by BLD Pharmatech Ltd . It is used for testing and research purposes .

Scientific Research Applications

Nanohybrid Biocatalyst Application

A novel nanohybrid material was developed for the kinetic resolution of secondary alcohols, including rac-1-(3-bromophenyl)-1-ethanol. This material utilized ultrasound irradiation for surface modification and was activated with glutaraldehyde for lipase immobilization. This approach led to high selectivity and thermal stability in the kinetic resolution process, demonstrating the utility of (1S)-1-(3-Bromo-5-fluorophenyl)ethanol in obtaining enantiomerically pure chiral drugs and bioactive substances (Galvão et al., 2018).

Enantioselective Synthesis

Research on the enantioselective synthesis of (1S)-1-(3-Bromo-5-fluorophenyl)ethanol and related compounds focuses on their role as key intermediates in the preparation of enantiomerically pure forms of significant inhibitors and other bioactive molecules. For example, the synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a compound closely related to (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, has been described for manufacturing key pharmaceutical intermediates (Martínez et al., 2010).

Photochemical and Photophysical Properties

The study of photochemical and photophysical properties of phthalocyanine derivatives modified with optically active alcohols, including (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, has shown variations in quantum yield of reactive oxygen species generation. This suggests the significance of evaluating the photochemical and biological properties of such compounds for potential applications in sensing and medicinal chemistry (Ramos et al., 2015).

Mechanistic Insights into Catalytic Processes

Research into the mechanism of ruthenium-catalyzed hydrogen transfer reactions involving alcohols like (1S)-1-(3-Bromo-5-fluorophenyl)ethanol provides valuable insights into the concerted transfer of hydrogens. Such studies are crucial for understanding and improving catalytic processes in synthetic chemistry (Johnson & Bäckvall, 2003).

Luminescent Sensing Material

A triphenylamine-functionalized material demonstrated superior sensitivity towards p-nitroaniline detection, indicating the potential of incorporating (1S)-1-(3-Bromo-5-fluorophenyl)ethanol and related compounds in the design of luminescent sensors for nitroaromatic detection (Ji et al., 2018).

Safety and Hazards

“(1S)-1-(3-Bromo-5-fluorophenyl)ethanol” is a research chemical and should not be used as a food, drug, or household item . Any use outside of research could be potentially hazardous .

properties

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMICUVVTYFJRJY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-Bromo-5-fluorophenyl)ethanol

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